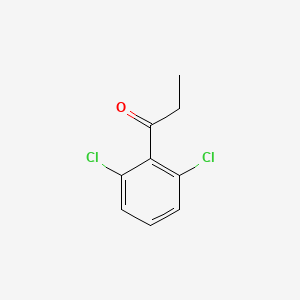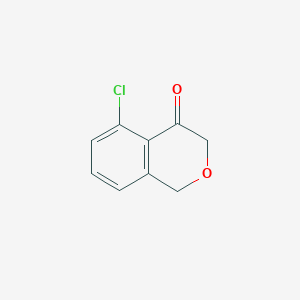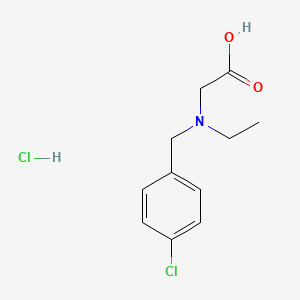 (4-Chlorphenyl)methylamino}essigsäurehydrochlorid CAS No. 1311317-03-9"
>
(4-Chlorphenyl)methylamino}essigsäurehydrochlorid CAS No. 1311317-03-9"
>
2-{(4-Chlorphenyl)methylamino}essigsäurehydrochlorid
Übersicht
Beschreibung
The compound “2-{(4-Chlorophenyl)methylamino}acetic acid hydrochloride” is a complex organic molecule. It contains a carboxylic acid group (-COOH), an amine group (-NH2), and a chlorophenyl group (a benzene ring with a chlorine atom attached), all of which are common functional groups in organic chemistry .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The carboxylic acid group could undergo reactions such as esterification or decarboxylation. The amine group could participate in reactions like alkylation or acylation. The chlorophenyl group might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure. Without specific data, it’s challenging to provide a detailed analysis of these properties .Wissenschaftliche Forschungsanwendungen
Pestizidsynthese
Diese Verbindung ist strukturell verwandt mit Dicofol, einem in der Landwirtschaft eingesetzten Akarizid. Sie wird aus DDT synthetisiert und zeigt ähnliche Eigenschaften. Das Vorhandensein der Chlorphenylgruppe ist entscheidend für ihre pestizide Aktivität. Forscher erforschen Derivate dieser Verbindung, um die Wirksamkeit zu verbessern und die Umweltbelastung zu reduzieren .
Organische Synthese
Die benzylische Position der Chlorphenylgruppe macht sie zu einem idealen Kandidaten für verschiedene organische Reaktionen, wie z. B. nukleophile Substitution oder freie Radikalbromierung. Dies ermöglicht die Herstellung komplexer Moleküle für Pharmazeutika oder fortschrittliche Materialien .
Pharmazeutische Standards
Verbindungen wie diese werden als Sekundärstandards in der pharmazeutischen Analyse verwendet. Sie gewährleisten die Genauigkeit und Konsistenz analytischer Methoden in der Arzneimittelentwicklung und -qualitätskontrolle .
Entwicklung fortschrittlicher Materialien
Der Chlorphenylrest kann zur Synthese fortschrittlicher Materialien wie Phenylacetoxycellulosen verwendet werden. Diese Materialien haben potenzielle Anwendungen in biologisch abbaubaren Kunststoffen, Beschichtungen und pharmazeutischen Abgabesystemen .
Antiallergische Medikamente
Derivate dieser Verbindung haben sich bei der Behandlung von Allergien als vielversprechend erwiesen. Die Aminosäuregruppe kann die pharmakologische Bioverfügbarkeit verbessern, was zu effektiveren Medikamenten führt .
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the context in which the compound is used. Without specific information about the intended use or biological target of this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl-ethylamino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-2-13(8-11(14)15)7-9-3-5-10(12)6-4-9;/h3-6H,2,7-8H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKYCOKACZDKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)Cl)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


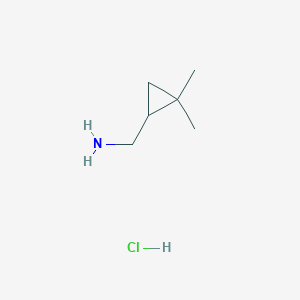
![Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-](/img/structure/B1455302.png)
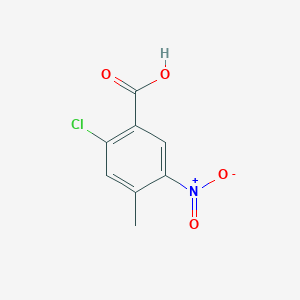
![2-[Cyclobutyl(methyl)amino]ethan-1-ol](/img/structure/B1455304.png)
